![molecular formula C17H16N2O3S B2932561 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396884-02-8](/img/structure/B2932561.png)
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzene ring fused to a thiazole ring. Thiazoles are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole moiety, a furan ring, and a carboxamide group. The benzo[d]thiazole moiety is planar and aromatic .Chemical Reactions Analysis
The compound, being a derivative of benzo[d]thiazole, might undergo reactions typical for these types of compounds. For instance, it might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Benzo[d]thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antibacterial Activity
The furan ring in the compound has been associated with significant antibacterial properties . Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria. The presence of the furan ring could potentially make this compound a candidate for the development of new antibacterial agents, especially in the fight against microbial resistance.
Antifungal Applications
Similar to its antibacterial properties, the furan component of the compound also lends itself to antifungal activity . This could be particularly useful in the development of new treatments for fungal infections, which are becoming increasingly resistant to existing antifungal medications.
Anticancer Potential
The benzothiazole part of the molecule is of interest in cancer research. Benzothiazole derivatives have been studied for their potential anticancer activities . They can act as inhibitors of various cancer cell lines, and modifications to the benzothiazole structure have been shown to affect the compound’s cytotoxic properties.
Anti-Inflammatory and Analgesic Effects
Both furan and benzothiazole rings have been reported to possess anti-inflammatory and analgesic activities . This dual presence in the compound suggests it could be explored for the development of new medications to treat pain and inflammation.
Antioxidant Properties
Furan derivatives are known to have antioxidant properties, which play a crucial role in protecting cells from oxidative stress . This characteristic could be harnessed in the development of therapeutic agents aimed at diseases where oxidative stress is a contributing factor.
Neuroprotective Applications
Thiazole derivatives, including benzothiazoles, have shown neuroprotective effects . This suggests that the compound could be researched for potential use in neurodegenerative diseases or conditions involving neuronal damage.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUCNMFDRYMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide |
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